2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings. It has a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylpyrazole with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the fused ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzymatic activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethylpyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
3,5-dimethylpyrazin-2-ol: Another heterocyclic compound with a different ring structure but similar functional groups.
Uniqueness
2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
156969-52-7 |
---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.